molecular formula C11H16ClNO B13288714 4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline

4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline

Cat. No.: B13288714
M. Wt: 213.70 g/mol
InChI Key: UHIIUBRJORGLST-UHFFFAOYSA-N
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Description

4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C11H16ClNO It is a derivative of aniline, featuring a chloro, methoxy, and methyl group on the benzene ring, along with an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions to introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Zinc amalgam, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline is unique due to its specific combination of substituents on the benzene ring and the isopropyl group attached to the nitrogen atom. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-chloro-2-methoxy-5-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C11H16ClNO/c1-7(2)13-10-5-8(3)9(12)6-11(10)14-4/h5-7,13H,1-4H3

InChI Key

UHIIUBRJORGLST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(C)C

Origin of Product

United States

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